4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
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Overview
Description
4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a synthetic organic compound with the molecular formula C(9)H({14})ClN(_3)O It is a pyrimidine derivative, which means it contains a pyrimidine ring—a six-membered ring with two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Pyrrolidin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (such as a halide) on the pyrimidine ring with pyrrolidin-3-ol. This reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the pyrimidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced pyrimidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: It has potential as a therapeutic agent due to its structural similarity to other biologically active pyrimidine derivatives. Research may focus on its efficacy and safety in treating various diseases.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrimidine ring can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-3-yloxy)pyrimidine: Lacks the methyl group at the 4-position, which may affect its biological activity and chemical reactivity.
4-Methylpyrimidine:
2-(Pyrrolidin-3-yloxy)-4-chloropyrimidine: The presence of a chlorine atom instead of a methyl group can lead to different reactivity and biological effects.
Uniqueness
4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is unique due to the combination of the pyrimidine ring, the pyrrolidin-3-yloxy group, and the methyl group at the 4-position. This specific structure may confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.
Properties
IUPAC Name |
4-methyl-2-pyrrolidin-3-yloxypyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-7-2-5-11-9(12-7)13-8-3-4-10-6-8;/h2,5,8,10H,3-4,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPIIGVRAUWNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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